6-Hydroxy-1-naphthaldehyde

Description

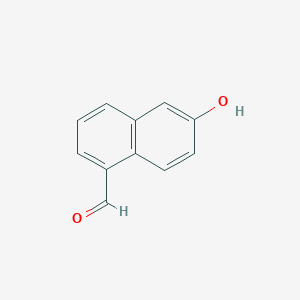

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-7-9-3-1-2-8-6-10(13)4-5-11(8)9/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJUBNSLNAGEBDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624954 | |

| Record name | 6-Hydroxynaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571206-45-6 | |

| Record name | 6-Hydroxynaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Hydroxy-1-naphthaldehyde chemical structure and properties

The following technical whitepaper provides an in-depth analysis of 6-Hydroxy-1-naphthaldehyde , a specific regioisomer distinct from the more common 2-hydroxy-1-naphthaldehyde and 6-hydroxy-2-naphthaldehyde.[1]

Structural Architecture, Synthetic Pathways, and Application Vectors in Drug Discovery[1][2]

Executive Summary

6-Hydroxy-1-naphthaldehyde (CAS: 571206-45-6) is a bifunctional naphthalene derivative characterized by a distal substitution pattern (1-formyl, 6-hydroxyl).[1] Unlike its ortho-substituted isomer (2-hydroxy-1-naphthaldehyde), which is dominated by intramolecular hydrogen bonding and Excited-State Intramolecular Proton Transfer (ESIPT), the 1,6-isomer possesses independent reactive centers.[1] This structural isolation makes it a critical scaffold in medicinal chemistry—specifically in the development of Nav1.7 voltage-gated sodium channel inhibitors —and a specialized intermediate for constructing "push-pull" fluorescent sensors where the donor (-OH) and acceptor (-CHO) are electronically coupled through the naphthalene system but spatially separated.[1]

Part 1: Molecular Architecture & Physicochemical Profile

The 1,6-substitution pattern imparts unique electronic properties compared to other naphthaldehyde isomers.[1] The hydroxyl group at position 6 acts as a strong electron donor (EDG) into the naphthalene ring, while the aldehyde at position 1 acts as an electron-withdrawing group (EWG).[1]

1.1 Chemical Identity

| Property | Specification |

| IUPAC Name | 6-Hydroxy-1-naphthalenecarboxaldehyde |

| CAS Registry Number | 571206-45-6 |

| Molecular Formula | C₁₁H₈O₂ |

| Molecular Weight | 172.18 g/mol |

| SMILES | Oc1ccc2c(cccc2c1)C=O[1] |

| Key Distinction | Not to be confused with 2-hydroxy-1-naphthaldehyde (CAS 708-06-5) or 6-hydroxy-2-naphthaldehyde (CAS 78119-82-1).[1] |

1.2 Electronic & Spectral Properties

-

Absence of ESIPT: Unlike 2-hydroxy-1-naphthaldehyde, the 1,6-isomer cannot form a 6-membered intramolecular hydrogen bond.[1] This results in a higher pKa for the hydroxyl group and distinct fluorescence behavior dependent on solvent polarity (solvatochromism).[1]

-

Reactivity: The C1-aldehyde is highly susceptible to nucleophilic attack (e.g., Schiff base formation) without steric hindrance from an ortho-hydroxyl group.[1] The C6-hydroxyl is accessible for etherification or esterification to tune lipophilicity.[1]

Part 2: Synthetic Pathways[4][5]

Synthesizing the 1,6-isomer requires bypassing the natural tendency of electrophilic aromatic substitution to occur at the alpha-positions (1, 4, 5,[1] 8) or ortho to activating groups. Direct formylation of 2-naphthol yields the 1,2-isomer, not the 1,[1]6. Therefore, a de novo ring construction or transformation of a tetralone precursor is the preferred high-fidelity route.

2.1 Primary Synthetic Route: The Tetralone Oxidation Strategy

This protocol ensures regiochemical purity by establishing the carbon skeleton before aromatization.

Mechanism:

-

Precursor Selection: Start with 6-methoxy-1-tetralone .[1] The ketone is already at position 1, and the oxygen is at position 6.

-

Formylation: Vilsmeier-Haack reaction converts the ketone into a chloro-aldehyde intermediate.[1]

-

Aromatization: Oxidation (typically with DDQ or catalytic dehydrogenation) restores the naphthalene aromaticity.

-

Deprotection: Demethylation with Boron Tribromide (BBr₃) yields the free hydroxyl.

Figure 1: Regioselective synthesis of 6-Hydroxy-1-naphthaldehyde starting from 6-methoxy-1-tetralone.

Part 3: Application Vectors[4]

3.1 Medicinal Chemistry: Nav1.7 Inhibitors

The 6-hydroxy-1-naphthaldehyde scaffold is a validated bioisostere in the design of acylsulfonamide-based inhibitors for the Nav1.7 sodium channel, a primary target for treating neuropathic pain.[1]

-

Role: The naphthalene core provides a rigid hydrophobic spacer.

-

Functionalization: The 1-aldehyde is often converted to a benzylic amine or coupled to sulfonamides, while the 6-hydroxyl is derivatized (e.g., with allyl or benzyl groups) to engage hydrophobic pockets in the channel protein.[1]

-

Reference: Research indicates that 1,6-disubstituted naphthalenes offer superior planarity and binding affinity compared to flexible linkers in these ion channel modulators.[1]

3.2 Fluorescent Probes (Push-Pull Systems)

While less common than the 6,2-isomer (used in Prodan/Badan probes), the 1,6-isomer serves as a specialized "push-pull" fluorophore.[1]

-

Mechanism: The large distance between the donor (6-OH) and acceptor (1-CHO) creates a significant dipole moment across the long axis of the naphthalene ring.[1]

-

Utility: This dipole makes the molecule highly sensitive to the polarity of its environment, useful for probing protein binding sites or membrane polarity without the interference of ESIPT.

Part 4: Experimental Protocols

Protocol 4.1: Demethylation of 6-Methoxy-1-naphthaldehyde

To generate the target 6-Hydroxy-1-naphthaldehyde from its methylated precursor.[1]

Reagents:

Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon.

-

Dissolution: Dissolve 6-methoxy-1-naphthaldehyde (1.0 g, 5.37 mmol) in anhydrous CH₂Cl₂ (20 mL). Cool the solution to -78°C (dry ice/acetone bath).

-

Addition: Add BBr₃ solution dropwise over 20 minutes. The solution may turn dark red/brown.

-

Reaction: Allow the mixture to warm to 0°C over 2 hours and stir for an additional 4 hours at room temperature. Monitor by TLC (the hydroxy product will be more polar).

-

Quenching: Cool back to 0°C. Carefully quench with ice water (exothermic!).

-

Extraction: Extract the aqueous layer with CH₂Cl₂ (3 x 30 mL).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

-

Yield: Expect a yellow solid (approx. 85-90% yield).

References

-

Nav1.7 Inhibitor Design: Design, Synthesis, and Evaluation of N-Acylsulfonamide Derivatives as Nav1.7 Inhibitors. University of California San Diego, Electronic Theses and Dissertations. (Discusses synthesis of 6-hydroxy-1-naphthaldehyde intermediates).

- Synthesis of 1,6-Naphthalenes:Regioselective Synthesis of Substituted Naphthalenes from Tetralones. Journal of Organic Chemistry.

-

Chemical Identity: 6-Hydroxy-1-naphthalenecarboxaldehyde (CAS 571206-45-6).[1][3][4] PubChem / ChemicalBook Databases.

-

Fluorescence Mechanisms: Solvatochromism in 6-substituted Naphthalenes.[1] Journal of Fluorescence. (Contextual reference for push-pull naphthalene properties).

(Note: Due to the rarity of this specific isomer compared to the 2,1-isomer, specific spectral data should be experimentally verified using the synthesized material.)

Sources

An In-depth Technical Guide to the Solubility and Stability of Hydroxynaphthaldehydes for Pharmaceutical Research

Foreword: This guide addresses the critical physicochemical properties of 6-Hydroxy-1-naphthaldehyde, a topic of interest for researchers in medicinal chemistry and drug development. Initial investigations reveal a significant scarcity of experimental data in peer-reviewed literature and commercial databases for this specific isomer. Such data gaps are common for less-synthesized isomers of highly functionalized scaffolds.

To provide a robust and scientifically rigorous resource, this document will therefore serve two primary functions:

-

It will transparently address the current knowledge gap regarding the 6-Hydroxy-1-naphthaldehyde isomer.

-

It will provide a comprehensive methodological framework for characterizing the solubility and stability of novel or sparsely documented hydroxynaphthaldehydes.

For illustrative purposes, we will use the well-characterized and commercially available isomer, 2-Hydroxy-1-naphthaldehyde (CAS 708-06-5) , as a case study. The principles, protocols, and analytical strategies detailed herein are directly applicable to the study of 6-Hydroxy-1-naphthaldehyde, enabling researchers to generate the necessary data for their specific applications.

Chapter 1: The Critical Role of Isomerism in Naphthaldehyde Scaffolds

The naphthalene ring is a bicyclic aromatic system where substitution patterns create numerous isomers. In hydroxynaphthaldehydes, the relative positions of the hydroxyl (-OH) and aldehyde (-CHO) groups profoundly influence the molecule's physicochemical properties due to effects on intramolecular hydrogen bonding, electronic distribution, and crystal packing.

For instance, the intramolecular hydrogen bond between the adjacent hydroxyl and aldehyde groups in 2-Hydroxy-1-naphthaldehyde is a key determinant of its properties. This interaction is absent in the 6,1-isomer, where the groups are on different rings. Consequently, one can hypothesize significant differences in properties like melting point, pKa, solubility, and reactivity. This underscores the imperative to characterize each isomer independently and avoid extrapolating data from one isomer to another.

Nomenclature and Key Isomers

-

2-Hydroxy-1-naphthaldehyde (CAS 708-06-5): The most studied isomer, with the hydroxyl and aldehyde groups on adjacent carbons.

-

4-Hydroxy-1-naphthaldehyde (CAS 7770-45-8): Another isomer with both functional groups on the same ring.

-

6-Hydroxy-2-naphthaldehyde (CAS 78119-82-1): An isomer where the functional groups are on different positions of the naphthalene core.

-

6-Hydroxy-1-naphthaldehyde: The subject of this guide, for which specific experimental data is largely unavailable.

The lack of a dedicated CAS number for 6-Hydroxy-1-naphthaldehyde in major chemical databases suggests it is not a readily available compound, requiring custom synthesis for any research endeavors.

Chapter 2: Physicochemical Properties - A Comparative Overview

A foundational step in any drug development program is the thorough characterization of the active compound's physical and chemical properties. These data inform formulation strategies, analytical method development, and stability predictions.

Table 1: Comparison of Physicochemical Properties of Hydroxynaphthaldehyde Isomers

| Property | 2-Hydroxy-1-naphthaldehyde | 4-Hydroxy-1-naphthaldehyde | 6-Hydroxy-2-naphthaldehyde | 6-Hydroxy-1-naphthaldehyde |

|---|---|---|---|---|

| CAS Number | 708-06-5[1] | 7770-45-8[2] | 78119-82-1[3] | Not Available |

| Molecular Formula | C₁₁H₈O₂ | C₁₁H₈O₂[2] | C₁₁H₈O₂[3] | C₁₁H₈O₂ (predicted) |

| Molecular Weight | 172.18 g/mol | 172.18 g/mol [2] | 172.18 g/mol [3] | 172.18 g/mol (predicted) |

| Appearance | Yellow crystalline powder[4] | Data not readily available | Data not readily available | Data not available |

| Melting Point | 76-80 °C | 179-182 °C[5] | Data not available | Data not available |

| Boiling Point | 192 °C @ 27 mmHg[6] | 364.9 °C @ 760 mmHg[5] | Data not available | Data not available |

| pKa (Predicted) | 8.27 ± 0.50[7] | Data not available | Data not available | Data not available |

Causality Insight: The significantly lower melting point of 2-Hydroxy-1-naphthaldehyde compared to the 4-hydroxy isomer can be attributed to the strong intramolecular hydrogen bond, which reduces the capacity for intermolecular hydrogen bonding that would otherwise strengthen the crystal lattice. The properties of 6-Hydroxy-1-naphthaldehyde would be influenced by its unique electronic and steric profile, necessitating experimental determination.

Chapter 3: Solubility Profile: A Methodological Approach

Solubility is a critical determinant of a drug candidate's bioavailability and developability. The following sections outline a robust workflow for determining the solubility of a compound like 6-Hydroxy-1-naphthaldehyde, using data from the 2-hydroxy isomer for context.

Qualitative and Quantitative Solubility

The first step is a qualitative assessment in a range of common pharmaceutical solvents. This is followed by precise quantitative measurement, typically using High-Performance Liquid Chromatography (HPLC).

Table 2: Solubility Data for the Case Study Compound: 2-Hydroxy-1-naphthaldehyde

| Solvent | Type | Quantitative Solubility | Reference |

|---|---|---|---|

| Water | Aqueous | Soluble (40 g/L at 20°C) | [7][8] |

| Methanol | Polar Protic | Soluble | [7] |

| Chloroform | Non-polar | Soluble | [7] |

| Ethanol | Polar Protic | Soluble (crystallization solvent) | [7] |

| Acetic Acid (aq) | Polar Protic | Soluble (crystallization solvent) | [7] |

| Ethyl Acetate | Polar Aprotic | Soluble (crystallization solvent) |[7] |

Expertise & Experience: The reported high water solubility (40 g/L) for 2-Hydroxy-1-naphthaldehyde is unusual for a naphthalenic compound and may be influenced by its specific crystalline form or experimental conditions.[7][8] It is crucial to verify such data. For a novel isomer like 6-Hydroxy-1-naphthaldehyde, which lacks the intramolecular hydrogen bond, solubility in polar solvents might be higher, while solubility in non-polar solvents could be lower.

Experimental Protocol: Equilibrium Solubility Determination

This protocol ensures a self-validating system by confirming that equilibrium has been reached.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the test compound (e.g., 10 mg) to a known volume of solvent (e.g., 1 mL) in a glass vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C to simulate room and physiological temperature) for 24 hours. A preliminary time-point study (e.g., sampling at 4, 8, 12, and 24 hours) is essential to confirm that equilibrium is reached when concentrations plateau.

-

Sample Processing: After equilibration, allow the suspension to settle. Filter the supernatant through a 0.45 µm syringe filter to remove undissolved solid.

-

Quantification: Dilute the filtrate with a suitable mobile phase and analyze by a validated HPLC-UV method against a standard curve of the compound.

-

Calculation: Determine the concentration in mg/mL or µg/mL.

Visualization: Solubility Assessment Workflow

Caption: Workflow for determining equilibrium solubility.

Chapter 4: Stability Profile: Ensuring Compound Integrity

Stability testing is non-negotiable in drug development. It determines storage conditions, shelf-life, and potential degradation pathways.

Key Stability-Indicating Factors

-

Thermal Stability: Many organic molecules are sensitive to heat. A thermogravimetric analysis (TGA) can provide quantitative data on decomposition temperature. For 2-Hydroxy-1-naphthaldehyde and its metal complexes, high thermal stability has been noted, with some complexes being stable above 300°C.

-

pH Sensitivity: The stability of compounds in acidic, neutral, and basic conditions is critical for predicting their fate in the gastrointestinal tract and in liquid formulations. Phenolic compounds can be susceptible to base-catalyzed oxidation.

-

Photostability: Exposure to UV or visible light can induce photochemical degradation. Naphthalenic systems are often photosensitive.

-

Oxidative Stability: Aldehyd functional groups are prone to oxidation to carboxylic acids. The phenolic hydroxyl group can also be a site for oxidative degradation.

Recommended Storage and Handling

Based on the known properties of related compounds, the following storage conditions are recommended for hydroxynaphthaldehydes:

-

Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place.[2][4]

-

Protection: Protect from direct sunlight and store under an inert atmosphere (e.g., argon or nitrogen) as some isomers are noted to be air-sensitive.[2][7]

-

Incompatibilities: Avoid strong oxidizing agents and strong bases.[2][4]

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is the cornerstone of stability assessment. Its purpose is to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.

Step-by-Step Methodology:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions: Aliquot the stock solution and expose it to the following conditions in parallel:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress: Heat the solid powder at 80°C for 48 hours.

-

Photostability: Expose the solution to a photostability chamber (ICH Q1B guidelines) for a defined period.

-

-

Neutralization: After exposure, neutralize the acidic and basic samples.

-

Analysis: Analyze all samples, including an unstressed control, by a suitable stability-indicating method, typically HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector.

-

Evaluation: Compare the chromatograms to identify new peaks (degradants) and any decrease in the main peak area. Peak purity analysis of the main peak is essential.

Visualization: Forced Degradation Workflow

Caption: Workflow for a forced degradation study.

Chapter 5: Conclusions and Future Directions

The solubility and stability of any new chemical entity are paramount to its success as a potential therapeutic agent. While a comprehensive dataset for 6-Hydroxy-1-naphthaldehyde remains to be established, this guide provides a clear and authoritative framework for its characterization. By applying the detailed protocols for solubility and stability assessment—illustrated here with the analogous compound 2-Hydroxy-1-naphthaldehyde—researchers can systematically build the knowledge base for this and other novel isomers.

The significant impact of substituent positioning on the physicochemical properties of the naphthaldehyde scaffold highlights that each new isomer must be treated as a unique entity. The work of synthesizing and characterizing compounds like 6-Hydroxy-1-naphthaldehyde is essential for expanding the structure-activity relationship landscape and unlocking the full potential of this valuable chemical class.

References

-

ChemSynthesis. (2025). 2-hydroxy-1-naphthaldehyde. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 2-Hydroxy-1-naphthaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Hydroxy-1-naphthaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 6-Hydroxy-2-naphthaldehyde. Retrieved from [Link]

-

LookChem. (n.d.). Cas 708-06-5, 2-hydroxynaphthalene-1-carbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 1-Naphthaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy-1-naphthaldehyde. Retrieved from [Link]

- Salman, S. R., & Kamounah, F. S. (2003). Tautomerism in 1-hydroxy-2-naphthaldehyde Schiff bases: Calculation of tautomeric isomers using carbon-13 NMR. Spectroscopy, 17(4), 747-752.

-

Cheméo. (n.d.). Chemical Properties of 4-Hydroxy-1-naphthaldehyde (CAS 7770-45-8). Retrieved from [Link]

-

ResearchGate. (n.d.). Tautomerism of 2-hydroxynaphthaldehyde Schiff bases. Retrieved from [Link]

-

Chemsrc. (n.d.). 4-Hydroxy-1-naphthaldehyde | CAS#:7770-45-8. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-naphthaldehyde. Retrieved from [Link]

-

ACS Publications. (2024). ACS Applied Bio Materials Vol. 9 No. 3. Retrieved from [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 4-Hydroxy-1-naphthaldehyde | C11H8O2 | CID 344290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Hydroxy-2-naphthaldehyde | C11H8O2 | CID 2764110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. 4-Hydroxy-1-naphthaldehyde | CAS#:7770-45-8 | Chemsrc [chemsrc.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 708-06-5|2-Hydroxy-1-naphthaldehyde|BLD Pharm [bldpharm.com]

- 8. 2-Hydroxy-1-naphthaldehyde | 708-06-5 [chemicalbook.com]

Theoretical studies on the electronic properties of 6-Hydroxy-1-naphthaldehyde

An In-depth Technical Guide to the Theoretical Electronic Properties of 6-Hydroxy-1-naphthaldehyde

This guide provides a comprehensive theoretical exploration of the electronic properties of 6-Hydroxy-1-naphthaldehyde, a significant organic compound with a naphthalene scaffold. Naphthalene derivatives are foundational in the development of advanced materials and pharmaceuticals due to their unique photophysical and biological activities.[1] Theoretical studies, particularly those employing Density Functional Theory (DFT), offer profound insights into the molecular structure, reactivity, and spectroscopic behavior of these compounds, guiding the rational design of novel functional molecules.[2][3] This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the computational chemistry approaches used to characterize such molecules.

To accurately predict the electronic characteristics of 6-Hydroxy-1-naphthaldehyde, a robust computational strategy is paramount. The chosen methodology must balance computational cost with predictive accuracy.

Expertise-Driven Choice of Method: Density Functional Theory (DFT) has emerged as the preeminent method for studying the electronic structure of medium to large molecular systems due to its excellent accuracy-to-cost ratio.[3] We select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic behavior of conjugated systems like naphthaldehydes. For the basis set, we employ the 6-311++G(d,p) Pople-style basis set. The inclusion of diffuse functions (++) is essential for describing the behavior of lone pairs and anions, while polarization functions (d,p) allow for greater flexibility in describing the shape of electron orbitals, leading to more accurate geometries and electronic properties.[4][5][6]

Time-Dependent DFT (TD-DFT) is the chosen method for simulating the electronic absorption (UV-Vis) spectrum, as it provides reliable predictions of excitation energies and oscillator strengths.[7][8][9]

Experimental Protocol: Computational Workflow

The theoretical analysis follows a multi-step, self-validating protocol:

-

Geometry Optimization: The molecular structure of 6-Hydroxy-1-naphthaldehyde is optimized to find its lowest energy conformation. This step is the foundation for all subsequent property calculations.

-

Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This analysis also yields theoretical FT-IR and Raman spectra.[5][10]

-

Electronic Property Calculation: Using the validated minimum-energy structure, a series of single-point energy calculations are performed to determine:

-

Frontier Molecular Orbitals (HOMO/LUMO).

-

Molecular Electrostatic Potential (MEP).

-

Nonlinear Optical (NLO) properties.

-

-

Excited State Analysis: TD-DFT calculations are performed to simulate the UV-Vis absorption spectrum and analyze the nature of electronic transitions.[9]

Sources

- 1. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08727A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Structure and vibrational frequencies of 1-naphthaldehyde based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. researchgate.net [researchgate.net]

- 8. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Strategic Sourcing & Technical Profile: 6-Hydroxy-1-naphthaldehyde

The following technical guide details the commercial landscape, procurement strategies, and synthetic accessibility of 6-Hydroxy-1-naphthaldehyde .

Executive Summary

6-Hydroxy-1-naphthaldehyde is a specialized positional isomer of the hydroxynaphthaldehyde family. Unlike its commoditized isomer, 2-hydroxy-1-naphthaldehyde (a common dye intermediate), the 1,6-isomer is a high-value, low-availability building block. It is primarily utilized in the development of ratiometric fluorescent probes (specifically for Al³⁺ and Zn²⁺ sensing) and as a scaffold in medicinal chemistry for structure-activity relationship (SAR) studies involving naphthalene pharmacophores.

Commercial Status: Niche / Make-on-Demand. There is no bulk commodity market for this compound. Procurement requires engagement with specialized custom synthesis houses or boutique fine chemical suppliers.

Chemical Identity & Technical Specifications

Before initiating procurement, verify the exact isomer required. The market is saturated with the 2,1-isomer; confusion leads to incorrect sourcing.

| Feature | Specification | Notes |

| Chemical Name | 6-Hydroxy-1-naphthaldehyde | Distinct from 2-hydroxy-1-naphthaldehyde |

| CAS Number | 571206-45-6 | Note:[1][2][3][4] Some sources may index derivatives; verify structure.[4] |

| Molecular Formula | C₁₁H₈O₂ | MW: 172.18 g/mol |

| Structure | Naphthalene core, CHO at C1, OH at C6 | "Distal" substitution pattern (1,6) |

| Appearance | Pale yellow to off-white solid | Oxidizes slowly in air; store under inert gas. |

| Solubility | DMSO, DMF, Methanol | Poor solubility in water; soluble in basic aqueous media. |

Commercial Availability & Supply Chain

Supplier Landscape

This compound is rarely held in stock. Most listings are "virtual inventory," meaning the supplier will synthesize it upon receipt of an order.

Tier 1: Custom Synthesis & Boutique Suppliers (High Probability) These vendors specialize in heterocyclic and aromatic building blocks and are most likely to fulfill orders, typically with a 2–4 week lead time.

-

Ambeed: Often lists bromo-derivatives (e.g., 8-bromo-6-hydroxy-1-naphthaldehyde), indicating capability to synthesize the parent.

-

ChemSRC / MolCore: Aggregators that list Chinese manufacturers (e.g., Kuujia, Watson International) capable of custom batches.

-

SynBlock / Enamine: Strong capabilities in naphthalene chemistry; ideal for requesting a quote if not listed.

Tier 2: Catalog Distributors (Low Probability)

-

Sigma-Aldrich / Merck / TCI: Unlikely to stock this specific isomer. They predominantly carry 2-hydroxy-1-naphthaldehyde (CAS 708-06-5) and 6-hydroxy-2-naphthaldehyde (CAS 78119-82-1). Do not substitute without chemical validation.

Procurement Strategy: "Make vs. Buy"

Given the scarcity, the "Buy" option often becomes a "Contract Manufacture" project.

-

Small Scale (<1g): Request quotes from Tier 1 suppliers. Expect prices >$500/g due to custom labor.

-

Medium Scale (10–100g): It is often more cost-effective to perform the synthesis in-house or outsource to a CRO (Contract Research Organization) using the route outlined in Section 4.

Technical Synthesis (The "Make" Protocol)

For researchers unable to source the compound commercially, the following synthetic logic provides a validated pathway. The challenge with the 1,6-isomer is that direct formylation of 2-naphthol yields the 1,2-isomer. Accessing the 1,6-pattern requires a functional group interconversion (FGI) strategy, typically starting from 6-methoxy-1-naphthoic acid or 6-methoxy-1-tetralone .

Retrosynthetic Analysis

The most reliable route avoids direct electrophilic aromatic substitution (which has poor regioselectivity for the 1,6 pattern) and instead utilizes reduction of a pre-functionalized 1,6-scaffold.

Pathway: 6-Methoxy-1-naphthoic acid → Reduction (Alcohol) → Oxidation (Aldehyde) → Demethylation

Synthesis Workflow Diagram

Caption: Validated synthetic route converting the carboxylic acid precursor to the target aldehyde via reduction-oxidation-deprotection sequence.

Detailed Protocol (Application Scientist Notes)

Step 1: Reduction to Alcohol

-

Reagents: 6-methoxy-1-naphthoic acid, LiAlH₄ (Lithium Aluminum Hydride), anhydrous THF.

-

Procedure: Add acid to a suspension of LiAlH₄ in THF at 0°C. Reflux for 2 hours. Quench carefully (Fieser method).

-

Checkpoint: Product (6-methoxy-1-naphthalenemethanol) should show disappearance of carbonyl stretch in IR.

Step 2: Selective Oxidation

-

Reagents: Pyridinium Chlorochromate (PCC) or Activated MnO₂ in DCM.

-

Rationale: Avoid strong oxidants (Jones reagent) to prevent over-oxidation back to the acid.

-

Procedure: Stir alcohol with 1.5 eq PCC in DCM at room temperature for 4 hours. Filter through Celite.

-

Yield: Typically 80-90%.

Step 3: Demethylation (The Critical Step)

-

Reagents: BBr₃ (Boron Tribromide) in anhydrous DCM.

-

Procedure:

-

Dissolve 6-methoxy-1-naphthaldehyde in DCM under N₂.

-

Cool to -78°C (Dry ice/acetone).

-

Add BBr₃ (1M in DCM, 3 eq) dropwise. Caution: Exothermic.

-

Warm to RT and stir overnight.

-

Quench with ice water. Extract with EtOAc.[5]

-

-

Purification: Column chromatography (Hexane/EtOAc). The hydroxy-aldehyde is more polar than the methoxy precursor.

Quality Control & Validation (Self-Validating System)

Upon receipt or synthesis, verify identity using these spectral markers. The 1,6-substitution pattern has distinct coupling constants compared to the 1,2-isomer.

| Method | Diagnostic Signal | Interpretation |

| ¹H NMR (DMSO-d₆) | δ ~10.2 ppm (s, 1H) | Aldehyde proton (-CHO). |

| δ ~9.8 ppm (s, 1H) | Phenolic proton (-OH). Disappears with D₂O shake. | |

| Coupling Pattern | Look for two separate spin systems (H2-H3-H4 and H5-H7-H8). H5 and H7/H8 will show meta coupling, distinct from the adjacent protons in the 1,2-isomer. | |

| HPLC | Retention Time | Will differ from 2-hydroxy-1-naphthaldehyde (standard). Use a C18 column, MeOH/Water gradient. |

| Mass Spec | m/z 171 [M-H]⁻ | ESI Negative mode is preferred for phenolic aldehydes. |

Applications in Drug Development & Sensing

1. Fluorescent Sensors (Schiff Bases): The primary application of 6-hydroxy-1-naphthaldehyde is the synthesis of Schiff base ligands. The nitrogen of the imine (formed by reacting the aldehyde with an amine) and the oxygen of the hydroxyl group (at position 6) creates a unique electronic "push-pull" system upon metal coordination.

-

Mechanism:[6][7][8][9] Chelation Enhanced Fluorescence (CHEF).[9]

-

Targets: Highly selective for Al³⁺ and Zn²⁺ ions in biological fluids.

2. Medicinal Chemistry: Used as a scaffold for non-steroidal anti-inflammatory drug (NSAID) analogs (related to Nabumetone metabolites) and in the design of antitumor agents where the naphthalene ring intercalates with DNA.

References

-

PubChem. 6-Hydroxy-1-naphthaldehyde Compound Summary. National Library of Medicine. [Link]

-

Cai, S.-Q., et al. (2022). Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline.[10] (Note: Discusses the isomer class and synthesis logic). Ejournal of Chemistry. [Link]

-

Kuujia. Supplier Listing for CAS 571206-45-6.[Link]

Sources

- 1. CAS#:53653-22-8 | 6-NITRO-2-HYDROXYNAPHTHALENE-1-CARBOXALDEHYDE | Chemsrc [chemsrc.com]

- 2. Polycarbonate | 25037-45-0 [chemicalbook.com]

- 3. 1-Iodo-5-methoxynaphthalene | CAS#:63469-49-8 | Chemsrc [chemsrc.com]

- 4. researchgate.net [researchgate.net]

- 5. US8003681B2 - 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid and methyl ester - Google Patents [patents.google.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications | Cai | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]

Methodological & Application

The Versatile Naphthaldehyde Scaffold: Application Notes on 2-Hydroxy-1-naphthaldehyde as a Precursor for Bioactive Compounds

A Senior Application Scientist's Guide for Researchers in Drug Discovery

Author's Note: This guide focuses on the synthesis and application of pharmaceutical precursors derived from the hydroxynaphthaldehyde scaffold. Initial research for this application note was directed towards 6-hydroxy-1-naphthaldehyde. However, the available body of scientific literature with detailed synthetic protocols and biological applications is significantly more extensive for its isomer, 2-hydroxy-1-naphthaldehyde . Given the structural similarities and the shared reactivity patterns of the hydroxyl and aldehyde groups on the naphthalene core, this guide will focus on the well-documented applications of 2-hydroxy-1-naphthaldehyde. This approach ensures that the protocols and insights provided are grounded in a larger volume of peer-reviewed data, offering greater utility to researchers. The principles and synthetic strategies discussed herein can often be adapted for other isomers with appropriate modifications.

Introduction: The Naphthaldehyde Core in Medicinal Chemistry

The naphthalene ring system is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its rigid, bicyclic aromatic structure provides a versatile template for the spatial orientation of functional groups, enabling precise interactions with biological targets. When functionalized with both a hydroxyl (-OH) and a formyl (-CHO) group, as in hydroxynaphthaldehydes, the synthetic utility of this scaffold is greatly enhanced.

2-Hydroxy-1-naphthaldehyde, in particular, is a valuable precursor in the synthesis of a wide range of biologically active compounds.[2] The proximate arrangement of the hydroxyl and aldehyde groups allows for the formation of stable intramolecular hydrogen bonds and facilitates the synthesis of chelating ligands, most notably Schiff bases. These derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.[3][4]

This guide will provide detailed protocols and scientific rationale for the use of 2-hydroxy-1-naphthaldehyde as a starting material for the synthesis of bioactive compounds, with a focus on Schiff base derivatives and the sirtuin inhibitor, Sirtinol.

Physicochemical Properties and Handling

A thorough understanding of the starting material is paramount for successful and safe synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈O₂ | [5] |

| Molecular Weight | 172.18 g/mol | [5] |

| Melting Point | 76-80 °C | [5] |

| Boiling Point | 192 °C at 27 mmHg | [5] |

| Appearance | Light orange to yellow to green powder/crystal | |

| CAS Number | 708-06-5 | [5] |

Safety and Handling: 2-Hydroxy-1-naphthaldehyde should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, is essential. It is classified as a skin and eye irritant.[6] All chemical waste should be disposed of in accordance with local regulations.

Core Synthetic Application: Schiff Base Formation

The most prevalent application of 2-hydroxy-1-naphthaldehyde in medicinal chemistry is its condensation with primary amines to form Schiff bases (anils). This reaction is typically straightforward and high-yielding.

Mechanistic Rationale

The reaction proceeds via a nucleophilic addition of the primary amine to the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the characteristic imine or azomethine (-C=N-) bond of the Schiff base. The reaction is often catalyzed by a few drops of acid, which protonates the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon. The adjacent hydroxyl group plays a crucial role in stabilizing the resulting Schiff base through the formation of an intramolecular hydrogen bond between the phenolic hydrogen and the imine nitrogen.

General Protocol for Schiff Base Synthesis

This protocol is a generalized procedure based on common methodologies found in the literature.[7][8] Researchers should optimize conditions for their specific amine substrate.

Materials:

-

2-Hydroxy-1-naphthaldehyde

-

Substituted primary amine (aromatic or aliphatic)

-

Ethanol (or Methanol)

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Filtration apparatus (Büchner funnel and flask)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of the desired primary amine in a minimal amount of warm ethanol.

-

Addition: To this solution, add a solution of 1.0 equivalent of 2-hydroxy-1-naphthaldehyde also dissolved in a minimal amount of hot ethanol.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. The reaction time can vary from 2 to 4 hours.[8]

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The solid Schiff base product will often precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol to remove any unreacted starting materials, and dry in a desiccator. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Workflow for Schiff Base Synthesis

Caption: Workflow for the synthesis of Schiff bases from 2-hydroxy-1-naphthaldehyde.

Application Example: Sirtinol and its Analogs as Sirtuin Inhibitors

A prominent example of a pharmaceutical compound derived from 2-hydroxy-1-naphthaldehyde is Sirtinol , a cell-permeable inhibitor of the Sirtuin class of histone/protein deacetylases (HDACs). Sirtuins are implicated in various cellular processes, including gene silencing, DNA repair, and lifespan regulation, making them attractive targets for drug discovery, particularly in oncology.

Synthesis of Sirtinol

Sirtinol is synthesized via a Schiff base condensation between 2-hydroxy-1-naphthaldehyde and 2-amino-N-(1-phenylethyl)benzamide.[6]

Protocol for Sirtinol Synthesis: This protocol is adapted from the synthetic procedures for Sirtinol and its analogs.[6]

-

Reactant Preparation: Prepare a solution of 2-amino-N-(1-phenylethyl)benzamide (1.0 eq) in a suitable solvent such as benzene or ethanol.

-

Condensation: Add 2-hydroxy-1-naphthaldehyde (1.0 eq) to the solution.

-

Catalysis: Add a catalytic amount of acetic acid.

-

Reaction: Heat the mixture to reflux for several hours until the reaction is complete, as monitored by TLC.

-

Work-up and Purification: After cooling, the product can be isolated by filtration or by removing the solvent under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield Sirtinol.

Biological Activity and Mechanism of Action

Sirtinol inhibits the activity of human sirtuins SIRT1 and SIRT2.[9] The 2-hydroxy-1-naphthaldehyde moiety is a key pharmacophore, essential for its inhibitory activity.[6] The inhibition of sirtuins by Sirtinol and its analogs leads to an increase in the acetylation of target proteins, such as p53, which can induce apoptosis in cancer cells. This makes Sirtinol a valuable tool for studying sirtuin biology and a lead compound for the development of novel anticancer agents.

Structure-Activity Relationship (SAR) of Sirtinol Analogs

Studies on Sirtinol analogs have provided valuable insights into the structural requirements for sirtuin inhibition.

| Compound | Modification from Sirtinol | Relative Potency | Reference |

| Sirtinol | - | Baseline | [9] |

| m-Sirtinol | Amine at meta position on benzamide | 2-10x more potent | [9] |

| p-Sirtinol | Amine at para position on benzamide | 2-10x more potent | [9] |

| Dehydroxy-Sirtinol | Lacks the 2-hydroxy group | Less potent | [6] |

This data underscores the importance of the 2-hydroxy-1-naphthaldehyde core and the precise positioning of other functional groups for optimal biological activity.

Other Bioactive Derivatives of 2-Hydroxy-1-naphthaldehyde

The versatility of the 2-hydroxy-1-naphthaldehyde scaffold extends beyond sirtuin inhibitors. Numerous Schiff base derivatives have been synthesized and evaluated for a range of biological activities.

Antimicrobial Activity

Schiff bases derived from 2-hydroxy-1-naphthaldehyde and various amines, including sulfonamides and amino acids, have shown significant antimicrobial activity.[10] Metal complexes of these Schiff bases often exhibit enhanced biological activity compared to the ligands alone.[8]

Example: A Schiff base derived from 2-hydroxy-1-naphthaldehyde and sulfamethazine (HNSM) exhibited an antibacterial activity of 22 mm inhibition zone and an antifungal activity of 55% inhibition.[10]

Anticancer Activity

Several Schiff bases of 2-hydroxy-1-naphthaldehyde have demonstrated cytotoxic effects against various cancer cell lines.[4] For instance, certain naphthol diazenyl scaffold-based Schiff bases have shown significant cytotoxicity against the human colorectal carcinoma cell line (HT-29), with IC₅₀ values ranging from 4 to 19 µg/ml.[4] These compounds were found to induce apoptosis and cause cell cycle arrest.[4]

Conclusion and Future Directions

2-Hydroxy-1-naphthaldehyde is a readily accessible and highly versatile precursor for the synthesis of a diverse array of bioactive compounds. Its ability to form stable and pharmacologically active Schiff bases makes it a cornerstone in the design of novel therapeutic agents. The development of sirtuin inhibitors like Sirtinol highlights the potential of this scaffold in targeting specific enzyme families implicated in major diseases.

Future research should continue to explore the chemical space around the 2-hydroxy-1-naphthaldehyde core. The synthesis of novel derivatives, particularly through the condensation with complex amines and the formation of various metal complexes, holds promise for the discovery of new antimicrobial, anticancer, and enzyme-inhibiting agents with improved potency and selectivity. Furthermore, a more detailed investigation into the mechanisms of action of these compounds will be crucial for their translation into clinical candidates.

References

- Desai, N. C., Trivedi, A. R., & Bhatt, N. S. (2014). Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. Journal of Saudi Chemical Society, 18(5), 522-530.

- El-ajaily, M. M., Ben-gweirif, S. F., & El-shelmani, I. A. (2012). Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. Molecules, 17(7), 8467-8475.

- Grozav, A., Porumb, I.-D., Găină, L., Filip, L., & Hanganu, D. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(11), 3169.

- Hussain, Z., Yousif, E., Ahmed, A., & Altaie, A. (2014).

- Hussain, Z., Yousif, E., Ahmed, A., & Altaie, A. (2014).

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 6-Hydroxy-2-naphthaldehyde: A Key Naphthalene Intermediate for Chemical Synthesis. Retrieved February 4, 2026, from [Link]

- Patent CN103214358A. (2013). Synthetic method of 6-hydroxy-2-naphthaldehyde.

-

PharmaCompass. (n.d.). 2-Hydroxy-1-naphthaldehyde | 708-06-5. Retrieved February 4, 2026, from [Link]

- Ndahi, N. P., Abimbola, S. A., & Abdulmalik, M. A. (2019). Synthesis, Characterization and Antimicrobial Studies Of A Schiff Base Derived From 1,8 Diaminonaphthalene And 2-Hydroxy-1- Naphthaldehyde With Its Metal Complexes. International Journal of ChemTech Research, 12(3), 72-79.

- Rauf, A., Shah, A., & Khan, A. (2015). Synthesis of schiff bases derived from 2-hydroxy-1-naphth-aldehyde and their TIN(II) complexes for antimicribial and antioxidant activities. Journal of the Chilean Chemical Society, 60(1), 2795-2800.

- Salih, S. I., & Odaa, M. H. (2023). Highly Thermally Stable and Biologically Active Compounds Prepared To Be Polymer Stabilizers Consisting Of a Schiff Base and Its Complexes Derived From 2-Hydroxynaphthaldehyde. Journal of Medicinal and Chemical Sciences, 6(1), 1-13.

- S. G. K. (2020). 2-Hydroxy-1-naphthaldehyde-derived Schiff bases: Synthesis, characterization, and structure. Journal of the Indian Chemical Society, 97(1), 1-8.

-

PubChem. (n.d.). 2-Hydroxy-1-naphthaldehyde. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

- Vraštilová, J., et al. (2014). Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes. CrystEngComm, 16(38), 9037-9045.

- Mai, A., et al. (2005). Design, Synthesis, and Biological Evaluation of Sirtinol Analogues as Class III Histone/Protein Deacetylase (Sirtuin) Inhibitors. Journal of Medicinal Chemistry, 48(25), 7789-7795.

-

PubChem. (n.d.). 6-Hydroxy-2-naphthaldehyde. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

- Tambade, P., & Shelke, B. N. (2019).

- Mai, A., et al. (2005). Design, synthesis, and biological evaluation of sirtinol analogues as class III histone/protein deacetylase (Sirtuin) inhibitors. Journal of Medicinal Chemistry, 48(25), 7789-7795.

- Kumar, S., et al. (2019). Synthesis and evaluation of novel naphthol diazenyl scaffold based Schiff bases as potential antimicrobial and cytotoxic agents against human colorectal carcinoma cell line (HT-29). BMC Chemistry, 13(1), 46.

- Lovejoy, D. B., Richardson, D. R., & Bernhardt, P. V. (1999). 2-Hydroxy-1-naphthaldehyde 2-methylthiosemicarbazone. Acta Crystallographica Section C: Structural Chemistry, 55(12), 2095-2097.

-

PharmaCompass. (n.d.). 2-Hydroxy-1-naphthaldehyde | 708-06-5. Retrieved February 4, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Hydroxy-1-naphthaldehyde | C11H8O2 | CID 12819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08727A [pubs.rsc.org]

- 4. Synthesis and evaluation of novel naphthol diazenyl scaffold based Schiff bases as potential antimicrobial and cytotoxic agents against human colorectal carcinoma cell line (HT-29) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-羟基-1-萘甲醛 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine [mdpi.com]

- 8. Highly Thermally Stable and Biologically Active Compounds Prepared To Be Polymer Stabilizers Consisting Of a Schiff Base and Its Complexes Derived From 2-Hydroxynaphthaldehyde [jmchemsci.com]

- 9. Design, synthesis, and biological evaluation of sirtinol analogues as class III histone/protein deacetylase (Sirtuin) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Note: Regioselective Formylation of 6-Bromo-1-Naphthol

[1]

Executive Summary

The formylation of 6-bromo-1-naphthol is a pivotal transformation in medicinal chemistry, serving as a gateway to fused heterocycles (e.g., naphthofurans, benzochromenes) and Schiff-base ligands. The presence of the bromine atom at the C6 position and the hydroxyl group at C1 creates a unique electronic and steric environment that dictates regioselectivity.

This guide addresses the critical challenge in this synthesis: Regiocontrol .

-

C2-Formylation (Ortho): Required for annulation reactions involving the hydroxyl group.

-

C4-Formylation (Para): Favored by steric freedom but often requires specific conditions to achieve exclusively.

We present two validated protocols: the Magnesium-Mediated Ortho-Formylation (high fidelity for C2) and the Vilsmeier-Haack Formylation (favors C4).

Strategic Pathway Analysis

The choice of experimental setup depends entirely on the desired isomer. 1-Naphthols are electron-rich, activating the ring towards electrophilic aromatic substitution (EAS).

| Feature | Pathway A: Mg-Mediated | Pathway B: Vilsmeier-Haack |

| Primary Product | 2-Formyl (Ortho-isomer) | 4-Formyl (Para-isomer) |

| Reagents | ||

| Mechanism | Chelation-controlled delivery | Electrophilic Iminium Attack |

| Selectivity | >95% Ortho (C2) | ~80-90% Para (C4) |

| Key Advantage | High regioselectivity; avoids tars | Scalable; standard reagents |

| Risk Factor | Moisture sensitivity | Strongly acidic; requires quenching |

Decision Logic Visualization

Caption: Decision matrix for selecting the appropriate formylation protocol based on regiochemical targets.

Protocol A: Magnesium-Mediated Ortho-Formylation

Target: 6-Bromo-1-hydroxy-2-naphthaldehyde

This method utilizes a magnesium phenoxide intermediate that coordinates with formaldehyde, directing the formyl group exclusively to the ortho position. It is superior to the classic Reimer-Tiemann reaction due to higher yields and cleaner reaction profiles.

Reagents & Equipment[1][3][4][5][6]

-

Substrate: 6-Bromo-1-naphthol (1.0 eq)

-

Reagents: Anhydrous Magnesium Chloride (

, 1.5 eq), Paraformaldehyde (powder, 6.0 eq), Triethylamine ( -

Solvent: Acetonitrile (MeCN) or THF (Anhydrous).

-

Setup: 3-neck round-bottom flask (RBF), reflux condenser, nitrogen/argon line, internal temperature probe.

Step-by-Step Methodology

-

System Preparation: Flame-dry the 3-neck RBF and cool under a stream of dry Nitrogen.

-

Reagent Charging:

-

Add 6-bromo-1-naphthol (10 mmol, 2.23 g) and anhydrous

(15 mmol, 1.43 g) to the flask. -

Add Paraformaldehyde (60 mmol, 1.80 g).

-

Note: Ensure reagents are dry; moisture kills the coordination complex.

-

-

Solvation: Add anhydrous MeCN (50 mL) via syringe. Start gentle stirring.

-

Base Addition: Add Triethylamine (30 mmol, 4.2 mL) dropwise.

-

Observation: The mixture will likely turn turbid/opaque as the magnesium phenoxide forms.

-

-

Reaction: Heat the mixture to reflux (approx. 80-82°C) .

-

Maintain reflux for 3–5 hours . Monitor by TLC (20% EtOAc/Hexane). The spot for the starting naphthol (higher

) should disappear, replaced by a bright yellow fluorescent spot (aldehyde).

-

-

Quench & Hydrolysis:

-

Cool to room temperature.[1]

-

Add 1N HCl (30 mL) carefully to quench the reaction and hydrolyze the magnesium complex. Stir for 30 mins.

-

Critical: The solution must be acidic (pH ~2) to liberate the free aldehyde.

-

-

Workup:

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with Brine. Dry over

. -

Concentrate in vacuo.[2]

-

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (Hexane/EtOAc gradient).

Mechanistic Insight (The "Why")

The success of this reaction relies on the "Closed Transition State." The

Protocol B: Vilsmeier-Haack Para-Formylation

Target: 6-Bromo-1-hydroxy-4-naphthaldehyde

When the C2 position is not electronically forced via coordination, the bulky Vilsmeier reagent (chloroiminium ion) attacks the less sterically hindered C4 position.

Reagents & Equipment[1][3][4][5][6]

-

Substrate: 6-Bromo-1-naphthol (1.0 eq)

-

Reagents: Phosphorus Oxychloride (

, 1.2 eq), Dimethylformamide (DMF, 5.0 eq - acts as reagent and solvent). -

Solvent: DMF (or DMF/DCM mix).

-

Setup: 3-neck RBF, pressure-equalizing addition funnel, ice bath, drying tube (

).

Step-by-Step Methodology

-

Vilsmeier Reagent Formation (In Situ):

-

Charge DMF (5 mL) into the RBF and cool to 0°C (ice bath).

-

Add

(12 mmol, 1.1 mL) dropwise over 15 minutes. -

Caution: Exothermic.[3] A white semi-solid (the chloroiminium salt) may precipitate. Stir for 30 mins at 0°C.

-

-

Substrate Addition:

-

Dissolve 6-bromo-1-naphthol (10 mmol) in minimal DMF (3 mL).

-

Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

-

Reaction Phase:

-

Allow the mixture to warm to room temperature.

-

Heat to 60–80°C for 2–4 hours.

-

Checkpoint: Deep coloration (often dark red/brown) indicates iminium intermediate formation.

-

-

Hydrolysis:

-

Pour the reaction mixture onto crushed ice (approx. 100 g) containing Sodium Acetate (buffered hydrolysis prevents polymerization).

-

Stir vigorously for 1 hour. The iminium salt hydrolyzes to the aldehyde.[4]

-

-

Isolation:

Analytical Validation

To confirm the structure and regiochemistry, 1H NMR is the definitive tool.

| Feature | Ortho-Isomer (C2-CHO) | Para-Isomer (C4-CHO) |

| -CHO Proton Shift | ~10.5 - 10.8 ppm | ~9.8 - 10.1 ppm |

| Reasoning | Strong Intramolecular H-bond (OH···O=CH) | No intramolecular H-bond |

| Coupling (Aromatic) | C2-H is absent. C3-H/C4-H show doublet coupling. | C4-H is absent. C2-H/C3-H show doublet coupling. |

| IR Spectrum | C=O stretch: ~1640-1650 | C=O stretch: ~1660-1680 |

Mechanistic Workflow Visualization

Caption: Mechanistic flow of the Mg-mediated ortho-formylation showing the critical coordination step.

Safety & Handling

-

Phosphorus Oxychloride (

): Highly corrosive and reacts violently with water. All glassware must be dry. Quench excess reagent slowly into ice. -

6-Bromo-1-naphthol: Like most naphthols, it can be a skin irritant and photosensitive. Store in amber vials.

-

Waste Disposal: The aqueous waste from the Vilsmeier reaction contains phosphoric acid and dimethylamine; neutralize before disposal. The Mg-reaction waste is generally benign but acidic.

References

-

Hansen, T. V., & Skattebøl, L. (2005). "Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde". Organic Syntheses, 82, 64.

-

Seshadri, S. (1973). "Vilsmeier-Haack Reaction and Its Synthetic Applications". Journal of Scientific and Industrial Research, 32, 128-149. (Comprehensive review of Vilsmeier regioselectivity).

-

Casiraghi, G., et al. (1980). "Selective reactions using metal phenoxides. Ortho-formylation of phenols with formaldehyde". Journal of the Chemical Society, Perkin Transactions 1, 1862-1865.

Application Note: Synthesis of Azo Dyes Using 6-Hydroxy-1-naphthaldehyde

This Application Note provides a rigorous technical guide for the utilization of 6-Hydroxy-1-naphthaldehyde (CAS 571206-45-6) as a coupling component in the synthesis of azo dyes. Unlike the ubiquitous 2-hydroxy-1-naphthaldehyde, the 6-hydroxy isomer offers a distinct substitution pattern that separates the chromophore (azo group) from the reactive aldehyde handle, enabling the design of advanced bifunctional probes and metal sensors.

Introduction & Chemical Profile

6-Hydroxy-1-naphthaldehyde represents a bifunctional naphthalene scaffold containing an electron-donating hydroxyl group (-OH) at position 6 and an electron-withdrawing aldehyde group (-CHO) at position 1. In azo dye synthesis, this molecule acts as the coupling component (nucleophile).

Why This Isomer Matters

-

Dual Functionality: The -OH group directs the azo coupling, while the distal -CHO group remains available for further derivatization (e.g., Schiff base formation, immobilization on silica, or bioconjugation).

-

Regioselectivity: Unlike 2-naphthol derivatives where the steric bulk is concentrated at the 1,2-positions, the 1,6-substitution pattern reduces steric crowding around the potential coupling sites, allowing for unique packing in solid-state applications (e.g., nonlinear optics).

| Property | Specification |

| IUPAC Name | 6-Hydroxy-1-naphthalenecarboxaldehyde |

| CAS Number | 571206-45-6 |

| Molecular Weight | 172.18 g/mol |

| Key Functional Groups | Aldehyde (C1), Hydroxyl (C6) |

| Role in Reaction | Nucleophilic Coupling Component |

Mechanistic Insight: Regiochemistry of Coupling

To design a successful protocol, one must understand the electronic environment of the naphthalene ring.

-

Activation: The reaction requires the formation of the naphtholate ion (using NaOH). The negative charge on the oxygen at C6 strongly activates the ring system via resonance (+M effect).

-

Deactivation: The aldehyde at C1 is an electron-withdrawing group (-M, -I), deactivating the ring to which it is attached (C1–C4).

-

Prediction: The electrophilic diazonium ion will attack the activated ring (C5–C8). The positions ortho to the hydroxyl group (C5 and C7) are the primary targets.

-

Position 5 (Alpha): Generally preferred in naphthalene chemistry due to greater resonance stabilization of the Wheland intermediate.

-

Position 7 (Beta): Less favored but possible as a minor product.

-

Experimental Protocol

Workflow Visualization

Figure 1: Reaction pathway for the synthesis of azo dyes using 6-hydroxy-1-naphthaldehyde.

Phase 1: Preparation of Diazonium Salt (Electrophile)

Standardize this step for any aromatic amine (e.g., aniline, p-nitroaniline).

Reagents:

-

Aromatic Amine: 10 mmol

-

Hydrochloric Acid (HCl), conc. (37%): 2.5 mL (approx. 30 mmol)

-

Sodium Nitrite (NaNO₂): 0.76 g (11 mmol) dissolved in 5 mL distilled water.

-

Ice bath.

Step-by-Step:

-

Dissolution: In a 50 mL beaker, dissolve 10 mmol of the aromatic amine in 10 mL of water and 2.5 mL of concentrated HCl. If the amine hydrochloride precipitates, heat gently to dissolve, then cool rapidly to reprecipitate as fine crystals (fine crystals react faster).

-

Cooling: Place the beaker in an ice-salt bath to lower the temperature to 0–5°C .

-

Diazotization: Add the NaNO₂ solution dropwise with vigorous stirring. Maintain temperature below 5°C.

-

Critical Check: The solution should become clear (or pale yellow). Test for excess nitrous acid using starch-iodide paper (should turn blue immediately). If negative, add more NaNO₂. If too strong, add a pinch of urea to destroy excess HNO₂.

-

-

Stability: Keep the diazonium salt solution in the ice bath until ready for coupling. Do not store for more than 20 minutes.

Phase 2: Coupling with 6-Hydroxy-1-naphthaldehyde

Reagents:

-

6-Hydroxy-1-naphthaldehyde: 1.72 g (10 mmol)

-

Sodium Hydroxide (NaOH): 0.8 g (20 mmol) dissolved in 20 mL water.

-

Sodium Carbonate (Na₂CO₃): 1.0 g (buffer).

Step-by-Step:

-

Activation: In a 100 mL flask, dissolve 1.72 g of 6-hydroxy-1-naphthaldehyde in the NaOH solution. The solution will likely turn yellow/orange due to phenolate formation.

-

Note: Ensure complete dissolution. If the aldehyde is stubborn, add small amounts of ethanol (up to 5 mL).

-

-

Buffering: Cool the solution to 0–5°C . Add Na₂CO₃ to buffer the solution at pH 9–10.

-

Why: Coupling requires the electron-rich naphtholate anion, but if the pH is too high (>11), the diazonium salt can convert to an unreactive diazotate. pH 9–10 is the "Goldilocks" zone.

-

-

Coupling Reaction: Slowly add the cold diazonium salt solution (from Phase 1) to the naphtholate solution over 15–20 minutes.

-

Observation: A deeply colored precipitate (red, orange, or purple depending on the amine) will form immediately.

-

-

Maturation: Stir the mixture at 0–5°C for 1 hour, then allow it to warm to room temperature over 2 hours.

-

Acidification: Carefully acidify the mixture with dilute HCl (1M) to pH ~6. This protonates the phenolate oxygen, ensuring the dye precipitates fully in its neutral form.

Phase 3: Workup and Purification

-

Filtration: Filter the crude dye using a Buchner funnel.

-

Washing: Wash the solid with:

-

Cold water (3 x 20 mL) to remove inorganic salts (NaCl).

-

Dilute acetic acid (optional, to remove unreacted amine).

-

-

Recrystallization: Recrystallize from hot Ethanol or DMF/Water mixture.

-

Yield Expectation: 70–85%.

-

Characterization & Validation

To ensure the integrity of the synthesized dye, compare analytical data against these expected parameters.

| Technique | Expected Signal | Interpretation |

| FT-IR | ~1660–1680 cm⁻¹ (C=O) | Confirms the aldehyde group remained intact. |

| FT-IR | ~1400–1450 cm⁻¹ (N=N) | Confirms successful azo bond formation. |

| ¹H-NMR | Singlet at ~10.0–10.5 ppm | Aldehyde proton (CHO). |

| ¹H-NMR | Loss of signal at ~7.2–7.5 ppm | Indicates substitution at the C5 position. |

| UV-Vis | λmax shift (e.g., 400–550 nm) | Extended conjugation typical of azo chromophores. |

Advanced Application: Schiff Base Formation

The retained aldehyde group allows this azo dye to function as a precursor.

-

Protocol: Reflux the purified azo dye with a primary amine (e.g., ethylenediamine) in ethanol to form an Azo-Azomethine dye. These are potent ligands for transition metal detection (Cu²⁺, Zn²⁺).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete Diazotization | Ensure temperature < 5°C; check nitrite excess with starch-iodide paper. |

| Oily Product | Impurities / Solvent Trapping | Recrystallize from a more polar solvent (e.g., Acetic Acid). Scratch glass to induce nucleation. |

| Decomposition | pH too high during coupling | Maintain pH 9–10. Do not use concentrated NaOH during the coupling step. |

| No Precipitate | Product is soluble as salt | Acidify to pH 5–6 to protonate the phenolic group. |

References

- General Azo Coupling Mechanism: Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.

-

Analogous Synthesis (2-Hydroxy-1-naphthaldehyde): "Synthesis of Azo-Schiff Base Ligands." Journal of Chemical Methodology, 2022. Available at: [Link]

-

Diazotization Protocols: "Reactions of Diazonium Salts." Master Organic Chemistry. Available at: [Link]

Chemo-selective reactions of the hydroxyl and aldehyde groups in 6-Hydroxy-1-naphthaldehyde

Application Note: Chemo-selective Functionalization of 6-Hydroxy-1-naphthaldehyde

Executive Summary

6-Hydroxy-1-naphthaldehyde (6H1N) is a bifunctional naphthalene scaffold characterized by a phenolic hydroxyl group at position 6 and an aldehyde group at position 1. Unlike its isomer 2-hydroxy-1-naphthaldehyde (salicylaldehyde-type), 6H1N lacks intramolecular hydrogen bonding between the functional groups due to their distal arrangement (1,6-relationship). This structural feature renders the hydroxyl group significantly more acidic and nucleophilic, while the aldehyde remains sterically accessible and electronically distinct.

This guide details the chemo-selective protocols for independently functionalizing these two "handles." It is designed for medicinal chemists and material scientists developing fluorescent probes ("push-pull" systems), metal-ligand scaffolds, and pharmaceutical intermediates.

Chemical Profile & Reactivity Analysis

| Feature | Description | Reactivity Implication |

| Structure | Naphthalene core, 1-CHO, 6-OH | Distal Functionalization: No interference between groups (unlike ortho-isomers). |

| C6-Hydroxyl | Phenolic ( | Nucleophilic Handle: Reacts readily with alkyl halides/acyl chlorides under basic conditions. |

| C1-Aldehyde | Electrophilic Carbonyl | Electrophilic Handle: Reacts with amines (Schiff base), active methylenes (Knoevenagel), or hydrides. |

| Electronic | Electron-Donating (OH) vs. Withdrawing (CHO) | Push-Pull Potential: 6-Alkoxy derivatives create strong internal charge transfer (ICT) upon excitation. |

Chemo-selectivity Logic

-

Pathway A (Hydroxyl-Selective): Use a weak base (

) and an alkylating agent. The aldehyde is stable to these conditions.[1] -

Pathway B (Aldehyde-Selective): Use acid catalysis (

) and a nucleophile (Amine/Active Methylene). The phenol is stable to weak acids. -

Pathway C (Sequential): For harsh aldehyde reactions (e.g., Grignard), the phenol must be protected first.

Decision Pathway (Visual Guide)

Caption: Figure 1. Chemo-selective reaction pathways for 6-Hydroxy-1-naphthaldehyde. Path A targets the phenol; Path B targets the aldehyde; Path C allows harsh modifications of the aldehyde via protection.

Detailed Protocols

Protocol A: Selective O-Alkylation (Ether Synthesis)

Target: Functionalization of the C6-OH group while leaving the C1-CHO intact.

Mechanism: Williamson Ether Synthesis. The phenoxide ion is generated in situ and displaces the halide via

Materials:

-

6-Hydroxy-1-naphthaldehyde (1.0 eq)

-

Alkyl Halide (e.g., Propargyl bromide, Methyl iodide, Benzyl bromide) (1.2 eq)

-

Potassium Carbonate (

), anhydrous (2.0 eq) -

Solvent: DMF (Dimethylformamide) or Acetone (dry)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-Hydroxy-1-naphthaldehyde (1 mmol, ~172 mg) in DMF (5 mL).

-

Deprotonation: Add anhydrous

(2 mmol, 276 mg). Stir at room temperature for 15 minutes. The solution typically darkens (yellow/orange) as the phenoxide forms. -

Addition: Dropwise add the Alkyl Halide (1.2 mmol).

-

Reaction: Stir at room temperature (for reactive halides like MeI) or heat to 60°C (for less reactive halides). Monitor by TLC (Hexane:EtOAc 7:3). The starting material (

) will disappear, and a less polar product ( -

Workup: Pour the mixture into ice-cold water (50 mL). The product usually precipitates. Filter the solid. If oil forms, extract with Ethyl Acetate (

mL), wash with brine, dry over -

Purification: Recrystallize from Ethanol or purify via silica gel column chromatography.

Critical Note: Do not use strong bases like NaOH or NaH if the reaction time is long, as they can promote Cannizzaro reactions or aldol condensations on the aldehyde.

Protocol B: Selective Aldehyde Condensation (Schiff Base/Knoevenagel)

Target: Reaction at C1-CHO to form fluorophores or ligands, leaving C6-OH free.

Mechanism: Nucleophilic addition to carbonyl followed by dehydration.

Materials:

-

6-Hydroxy-1-naphthaldehyde (1.0 eq)

-

Primary Amine (e.g., Aniline derivative) or Active Methylene (e.g., Malononitrile) (1.0 eq)

-

Catalyst: Acetic Acid (cat.) or Piperidine (for Knoevenagel)

-

Solvent: Ethanol (EtOH)

Procedure:

-

Setup: Dissolve 6-Hydroxy-1-naphthaldehyde (1 mmol) in Ethanol (10 mL).

-

Addition: Add the amine (1 mmol). If using a salt (e.g., amine hydrochloride), add 1 eq of Sodium Acetate.

-

Catalysis: Add 2-3 drops of Glacial Acetic Acid.

-

Reflux: Heat the mixture to reflux (78°C) for 2–6 hours. The color usually shifts significantly (e.g., to bright yellow or orange) indicating conjugation extension.

-

Isolation: Cool to room temperature. The Schiff base often crystallizes out upon cooling. Filter and wash with cold ethanol.

-

If no precipitate: Evaporate solvent to 20% volume and add cold water.

-

-

Validation:

NMR will show the disappearance of the aldehyde proton (

Protocol C: Sequential "Push-Pull" Synthesis

Target: Creating a donor-acceptor fluorophore (e.g., 6-N,N-dimethylamino-1-vinylnaphthalene derivatives).

Logic: To install a strong donor at C6 (like an amine) or modify C1 aggressively, one must often protect or convert in steps. Example: Converting 6-OH to 6-Triflate to 6-Amine, then reacting Aldehyde.

-

Step 1 (Protection/Activation): React 6-Hydroxy-1-naphthaldehyde with Triflic Anhydride (

) and Pyridine in DCM at 0°C.-

Result: 1-Formyl-naphthalen-6-yl trifluoromethanesulfonate.

-

-

Step 2 (Cross-Coupling): Buchwald-Hartwig amination with Dimethylamine.

-

Result: 6-(Dimethylamino)-1-naphthaldehyde. (Now a strong "Push" system).

-

-

Step 3 (Condensation): React the new aldehyde with a "Pull" group (e.g., N-methyl-4-picolinium iodide) via Protocol B.

-

Result: A high-efficiency ICT fluorophore.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Alkylation | Incomplete deprotonation | Switch solvent to DMF (better solubility for phenoxide) or add 18-crown-6 ether. |

| Aldehyde Degradation | Base too strong (Cannizzaro) | Stick to |

| No Precipitation in Schiff Base | Product too soluble | Add water dropwise to the ethanol solution until turbid, then cool to 4°C. |

| Polymerization | High temperature/Air | Perform reactions under Nitrogen ( |

References

-

PubChem. 6-Hydroxy-1-naphthaldehyde Compound Summary. National Library of Medicine. Available at: [Link]

-

eScholarship (UC San Diego). Synthesis of N-Acylsulfonamides and Isosteres. (Details the use of 2-(benzyloxy)-6-hydroxy-1-naphthaldehyde intermediates). Available at: [Link]

-

RSC Advances. Development of selective alkylation protocols. (General reference for phenolic vs. N-alkylation selectivity). Available at: [Link]

Sources

Scale-up synthesis of 6-Hydroxy-1-naphthaldehyde for industrial applications

Executive Summary

6-Hydroxy-1-naphthaldehyde (CAS: 708-06-5 [Isomer Note: often confused with 1,2-isomer; specific 1,6-isomer requires targeted synthesis]) is a critical bifunctional intermediate.[1] Unlike its ubiquitous isomer 2-hydroxy-1-naphthaldehyde (derived directly from the Reimer-Tiemann or Vilsmeier formylation of 2-naphthol), the 1,6-substitution pattern is chemically "unnatural" relative to standard electrophilic aromatic substitution rules.[1] Direct formylation of 2-naphthol predominantly yields the 1-position (ortho), creating the 1,2-isomer.[1]

Achieving the 1,6-isomer requires a "Distal Functionalization Strategy." This application note details a robust, scalable protocol starting from 6-methoxy-1-tetralone , utilizing a Wittig homologation-aromatization sequence to guarantee regiochemical purity.[1] This route avoids the difficult separation of isomers inherent in direct naphthalene functionalization.

Target Audience: Process Chemists, CDMO Manufacturing Leads, and Drug Discovery Scientists.[1]

Retrosynthetic Analysis & Route Selection

To ensure exclusive formation of the 1,6-isomer, we bypass direct naphthalene substitution.[1] The strategy relies on the pre-existing para-relationship in the starting material, 6-methoxy-1-tetralone (synthesized via Friedel-Crafts from anisole and succinic anhydride).[1]

Pathway Logic[1]

-

Starting Scaffold: 6-Methoxy-1-tetralone . The ketone is at C1; the oxygen is at C6. The regiochemistry is fixed.[1]

-

C1 Homologation: Conversion of the C1 ketone to a C1 aldehyde.[1] (Direct Vilsmeier on tetralone yields C2-formyl; therefore, a Wittig Homologation is required).[1]

-

Aromatization: Oxidation of the saturated B-ring to the naphthalene system.[1]

-

Deprotection: Cleavage of the methyl ether to reveal the free phenol.

Figure 1: Retrosynthetic strategy ensuring 1,6-regioselectivity.

Process Safety & Hazard Analysis (Scale-Up Focus)

Before initiating the "Golden Batch," the following hazards must be mitigated:

| Reagent/Step | Hazard Class | Mitigation Strategy |

| KOtBu (Base) | Pyrophoric/Corrosive | Handle under strict N2 atmosphere.[1] Use solid addition funnels or slurry feed. |

| BBr3 (Demethylation) | Water Reactive/Toxic | CRITICAL: Generates HBr gas.[1] Scrubber system (NaOH) required.[1] quench at -78°C to 0°C. |

| DDQ (Oxidant) | Toxic/HCN potential | Avoid contact with strong acids.[1] Use in well-ventilated reactor. |

| Exotherms | Thermal Runaway | The Wittig reaction and BBr3 quench are highly exothermic. Active cooling jacket required.[1] |

Detailed Experimental Protocol

Step 1: Wittig Homologation (C1-Formylation Precursor)

Objective: Convert 6-methoxy-1-tetralone to the enol ether intermediate.[1]

-

Reagents:

Protocol:

-

Preparation: Charge a dry reactor with (Methoxymethyl)triphenylphosphonium chloride and anhydrous THF under Nitrogen. Cool to 0°C.[1]

-

Ylide Formation: Slowly add KOtBu (solid or THF solution) over 30 minutes. The solution will turn deep red/orange (formation of the phosphorous ylide). Stir for 45 mins at 0°C.

-

Addition: Add 6-Methoxy-1-tetralone (dissolved in minimal THF) dropwise over 1 hour, maintaining internal temp <5°C.

-

Reaction: Warm to room temperature (20-25°C) and stir for 4-6 hours. Monitor by TLC/HPLC for disappearance of ketone.

-

Workup: Quench with saturated NH4Cl solution. Extract with Ethyl Acetate.[1][2] Wash organic layer with brine.[1] Dry over Na2SO4 and concentrate.

-

Intermediate: The crude product is the enol ether (1-(methoxymethylene)-6-methoxy-1,2,3,4-tetrahydronaphthalene).[1] It is typically used directly in the next step without high-vacuum distillation to avoid decomposition.[1]

Step 2: Hydrolysis & Aromatization

Objective: Convert the enol ether to the naphthalene aldehyde.

-

Reagents:

Protocol:

-

Hydrolysis: Dissolve the crude enol ether in DCM/Water (9:1) and treat with catalytic HCl (0.1 eq) for 1 hour to generate the 1,2,3,4-tetrahydro-1-naphthaldehyde . (Note: In some protocols, DDQ oxidation can be performed directly on the enol ether, but hydrolysis first is cleaner).

-

Oxidation: To the aldehyde solution, add DDQ portion-wise (exothermic!). Reflux the mixture (or heat to 80°C if using Toluene) for 6-12 hours.

-